Cas no 86-96-4 (Benzoyleneurea)

Benzoyleneurea is a heterocyclic organic compound characterized by its fused benzoyl and urea moieties. This structure imparts notable thermal stability and chemical resistance, making it suitable for high-performance applications in polymer additives and specialty coatings. Its rigid molecular framework contributes to enhanced mechanical properties when incorporated into composite materials. Benzoyleneurea also exhibits potential as a precursor in pharmaceutical synthesis due to its ability to form stable hydrogen bonds. The compound's low solubility in common solvents necessitates specialized formulation techniques, but this property can be advantageous in controlled-release applications. Its UV stability further expands its utility in materials exposed to harsh environmental conditions.
Benzoyleneurea structure
Benzoyleneurea structure
Product Name:Benzoyleneurea
CAS No:86-96-4
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00006699
CID:34399
PubChem ID:64048
Update Time:2025-06-27

Benzoyleneurea Chemical and Physical Properties

Names and Identifiers

    • Quinazoline-2,4(1H,3H)-dione
    • Benzoyleneurea, [2,4-(1H,3H)-Quinazolinedione]
    • 2,4-dihydroxy quinazoline
    • (1h,3h)quinazolinedione-2,4
    • 2,4-dioxotetrahydroquinazoline
    • 2,4-quinazolinedione
    • 2-keto-4-quinazolinone
    • benzouracil
    • 1H-QUINAZOLINE-2,4-DIONE
    • 2,4-DIKETOTETRAHYDROQUINAZOLINE
    • 2,4(1H,3H)-QUINAZOLINEDIONE
    • Quinazoline-2,4-dione
    • (1H,3H)-quinazoline-2,4-dione
    • quinazolinedione
    • Benzoyleneurea
    • 1H,3H-quinazoline-2,4-dione
    • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
    • 4-Dihydroxy quinazoline
    • ghko
    • quinazolin-2,4(1H,3H)-dione
    • Quinazolin-2,4-dione
    • Quinazoline-2,4-diol
    • 1,2,3,4-tetrahydro-2,4-dioxoquinazoline
    • (1H,3H)Quinazoline dione-2,4
    • BBL025915
    • SMR000439476
    • AM20041255
    • (1H,3H)Quinazoline dione-2,4 [French]
    • Q27252014
    • 4-hydroxyquinazolone
    • DTXSID30235343
    • hydroxyquinazolinone
    • AC-3003
    • HMS1759I11
    • HY-N7089
    • SDCCGMLS-0065795.P001
    • PDSP1_000044
    • 2,3H)-Quinazolinedione
    • Maybridge1_000647
    • LS-140105
    • 1,2,3,4-Tetrahydroquinazoline-2,4-dione
    • BP-12382
    • STK336418
    • AI3-28016
    • benzoylene urea
    • s5166
    • (1H )-Quinazolin-2,4-dione
    • NSC2108
    • 2,4(1H,3H)-Quinazalinendione
    • 86-96-4
    • BENZOYLENUREA
    • CCG-266295
    • InChI=1/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12
    • HMS2803E07
    • F1962-0235
    • MLS000762991
    • 18K00A531C
    • WLN: T66 BMVMVJ
    • 2,4-QUINAZOLINEDIOL
    • (1H,4
    • PDSP2_000044
    • 2,4(1H, 3H)-Quinazolinedione
    • Z57177786
    • EINECS 201-712-6
    • AB00174126-06
    • NSC 2108
    • (1H,3H)-quinazolin-2,4-dion
    • AKOS003615369
    • FT-0622755
    • UNII-18K00A531C
    • NCGC00246521-01
    • Y-THYMINE
    • D06XVV
    • 1094158-39-0
    • 2.4(1H,3H)-Quinazolinedione
    • Fenazaquin metabolite NN5
    • 1,3,4-Tetrahydroquinazoline-2,4-dione
    • BB 0305523
    • AH-740/03933012
    • CHEMBL421646
    • NSC-2108
    • Oprea1_764687
    • 1H-Quinazoline-2,4-dione (Benzoylenurea)
    • VU0350055-3
    • BDBM50106196
    • 2,4-Dihydroxyquinazoline
    • SY003536
    • HMS543F09
    • CS-0008444
    • hydroxyquinazolone
    • SCHEMBL37945
    • FS-2867
    • 2,4(1H,-3H)-quinazolinedione
    • quinazolin-2,4-diol
    • F3173-0012
    • EN300-17895
    • Urea, benzoylene-
    • STK574725
    • B3381
    • Benzoyleneurea, 97%
    • MFCD00006699
    • AKOS000120498
    • 2-Hydroxy-3,4-dihydroquinazolin-4-one
    • yT
    • L3N
    • CHEBI:198582
    • NS00010197
    • 1~{H}-quinazoline-2,4-dione
    • 4-hydroxy-3H-quinazolin-2-one
    • quinazoline, 2,4-hydroxy-
    • DB-001067
    • DB-335468
    • MDL: MFCD00006699
    • Inchi: 1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
    • InChI Key: SDQJTWBNWQABLE-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC=CC=2)C(=O)N1
    • BRN: 383776

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.042927
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2
  • Surface Charge: 0
  • Tautomer Count: 12
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3264 (rough estimate)
  • Melting Point: 354°C(lit.)
  • Boiling Point: 288.82°C (rough estimate)
  • Flash Point: 491.9 °C at 760 mmHg
  • Refractive Index: 1.5770 (estimate)
  • Solubility: ammonium hydroxide: soluble10mg/mL
  • PSA: 65.72000
  • LogP: 0.21640
  • λmax: 217(EtOH)(lit.)
  • Solubility: Soluble in alcohol, insoluble in water

Benzoyleneurea Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Safety Instruction: S24/25-S22
  • RTECS:VA1390000
  • Storage Condition:Sealed in dry,Room Temperature

Benzoyleneurea Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzoyleneurea Pricemore >>

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Benzoyleneurea Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  pH 10, reflux
Reference
Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain
Li, Wenlong; et al, Bioorganic Chemistry, 2019, 83, 380-390

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfur Solvents: Dimethylformamide
1.2 Reagents: Oxygen
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient synthesis of heterocycles by sulfur-assisted carbonylation at ordinary pressure and temperature
Mizuno, Takumi; et al, Heteroatom Chemistry, 1994, 5, 437-40

Production Method 3

Reaction Conditions
1.1 Solvents: Dimethylacetamide ;  3 min; rt
Reference
A green, facile, and one-pot synthesis of 2,4-(1H,3H)-quinazolinediones under microwave irradiations
Nikpour, Farzad; et al, Chemistry Letters, 2005, 34(10), 1438-1439

Production Method 4

Reaction Conditions
1.1 3 h, 180 °C; 180 °C → 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents
Prabhakar, V.; et al, Organic Chemistry: Current Research, 2016, 5(4), 174/1-174/14

Production Method 5

Reaction Conditions
1.1 Solvents: Water
Reference
4H-3,1-Benzoxazin-4-ones. II. Reaction of 1,2-dihydro-2-imino-4H-3,1-benzoxazin-4-ones with nucleophilic reagents and their conversion to 1,2,3,4-tetrahydroquinazoline-2,4-diones; mechanism of condensation reactions of the carboxyl group triggered by carbodiimides
Doleschall, Gabor; et al, Monatshefte fuer Chemie, 1964, 95(4-5), 1068-82

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  rt → 60 °C; 10 min, 50 - 60 °C
Reference
A facile and convenient approach for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones
Sharafi-Kolkeshvandi, Mahnaz; et al, Chinese Chemical Letters, 2012, 23(4), 431-433

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Reference
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water
Tian, Xin-Chuan; et al, Chemical & Pharmaceutical Bulletin, 2014, 62(8), 824-829

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Tetrahydrofuran ;  11 h, 2 MPa, 170 °C
Reference
Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation of o-nitrobenzamides
Wu, Xiaowei; et al, Tetrahedron Letters, 2010, 51(11), 1500-1503

Production Method 9

Reaction Conditions
1.1 Reagents: Urea Solvents: Dimethylformamide
Reference
Syntheses of heterocycles. LXXXIX. Reactions of isatoic anhydride with derivatives of urea and thiourea
Kappe, Thomas; et al, Monatshefte fuer Chemie, 1967, 98(1), 214-18

Production Method 10

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethylene glycol ;  24 h, 1 bar, 60 °C
Reference
Room-temperature conversion of CO2 into quinazoline-2,4(1H,3H)-dione using deep eutectic solvents at atmospheric pressure with high efficiency
Chen, Yu; et al, Reaction Chemistry & Engineering, 2022, 7(9), 1968-1977

Production Method 11

Reaction Conditions
1.1 Catalysts: Phosphonium, tributylethyl-, salt with 1-methyl-2,4-imidazolidinedione (1:1) ;  30 h, 0.1 MPa, 353.15 K
Reference
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions
Chen, Tingting; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10699-10711

Production Method 12

Reaction Conditions
1.1 Reagents: Carbon dioxide Solvents: Water ;  rt → 150 °C; 5 h, 5 MPa, 150 °C
Reference
Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water
Rasal, Kalidas B.; et al, Organic Process Research & Development, 2016, 20(12), 2067-2073

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, pH 10, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold
Deng, Xinxian ; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(18), 3970-3974

Production Method 14

Reaction Conditions
1.1 Reagents: Diglyme ;  5 h, reflux
Reference
Synthesis and Characterization of New Bistriazole Quinazolinediones and their Urease Inhibition Activities
Akyuz, Gulay; et al, Letters in Organic Chemistry, 2023, 20(3), 258-264

Production Method 15

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfur Solvents: Tetrahydrofuran
Reference
Facile synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazolines by sulfur-assisted carbonylation with carbon monoxide
Miyata, Toshiyuki; et al, Heteroatom Chemistry, 1991, 2(4), 473-5

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol
Reference
Salcomine
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ;  20 min, 130 °C
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  15 min, 110 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  15 min, reflux
3.2 Reagents: Acetic acid ;  acidified
Reference
Oxidative Ring Expansion of Spirocyclic Oxindole Derivatives
Bergman, Jan; et al, Journal of Organic Chemistry, 2014, 79(19), 9065-9073

Production Method 18

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  30 min, reflux
1.2 2 h, reflux
Reference
One-pot Syntheses of Some New 2,4(1H,3H)-quinazolinedione Derivatives in the Absence of Catalyst
Mohammadi, Ali Asghar, Journal of Heterocyclic Chemistry, 2017, 54(3), 2075-2078

Production Method 19

Reaction Conditions
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
Reference
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

Production Method 20

Reaction Conditions
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Palladium complex-catalyzed intermolecular reductive N-heterocyclization: novel synthesis of quinazoline derivatives from 2-nitrobenzaldehyde or 2-nitrophenyl ketones with formamide
Akazome, Motohiro; et al, Journal of Organometallic Chemistry, 1995, 494(1-2), 229-33

Production Method 21

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  rt
Reference
ONSH: Optimization of Oxidative Alkylamination Reactions through Study of the Reaction Mechanism
Verbeeck, Stefan; et al, Journal of Organic Chemistry, 2010, 75(15), 5126-5133

Production Method 22

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Reference
Oxidative cyclization of diamides by phenyliodoso acetate
Beckwith, Athelstan L. J.; et al, Australian Journal of Chemistry, 1990, 43(3), 451-61

Production Method 23

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  12 h, rt
Reference
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Production Method 24

Reaction Conditions
1.1 Reagents: Urea ;  rt
Reference
Synthesis and analgesic activity of 6-amino-2-piperazinylquinazolines
Kornylov, A. Yu.; et al, Visnik Odes'koho Natsional'noho Universitetu, 2021, 26(1), 74-84

Production Method 25

Reaction Conditions
Reference
Product class 13: quinazolines
Kikelj, D., Science of Synthesis, 2004, 16, 573-749

Production Method 26

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  35 °C; 30 min, 35 °C
1.2 Reagents: Sodium hydroxide ;  cooled; 12 h, cooled
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 7
Reference
Synthesis, spectroscopic characterization and X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione
Kesternich, Viictor; et al, Journal of the Chilean Chemical Society, 2013, 58(3), 1817-1819

Production Method 27

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  25 min, 50 - 60 °C
Reference
Condensation reaction of ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with potassium cyanate: 2,4(1H,3H)-quinazolinediones synthesis
Nikpour, Farzad; et al, Heterocycles, 2012, 85(11), 2745-2748

Production Method 28

Reaction Conditions
1.1 Catalysts: Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  45 min, 80 °C; 80 °C → rt
Reference
Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid
Wang, Shu-Liang; et al, Synthetic Communications, 2012, 42(3), 341-349

Production Method 29

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ;  rt → 40 °C; overnight, 40 °C
Reference
A radical approach for the selective C-H borylation of azines
Kim, Ji Hye; et al, Nature (London, 2021, 595(7869), 677-683

Benzoyleneurea Raw materials

Benzoyleneurea Preparation Products

Benzoyleneurea Suppliers

Amadis Chemical Company Limited
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(CAS:86-96-4)Benzoyleneurea
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:56
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-96-4)2,4-喹唑啉二酮
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on Benzoyleneurea

Professional Introduction to Benzoyleneurea (CAS No. 86-96-4)

Benzoyleneurea, with the chemical formula C₆H₅CONH₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 86-96-4, identifies it as a well-characterized substance with diverse applications. This introduction delves into the properties, synthesis, and emerging applications of Benzoyleneurea, emphasizing its role in contemporary scientific advancements.

The molecular structure of Benzoyleneurea consists of a benzoyl group attached to a urea moiety. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The benzoyl group, characterized by its electron-withdrawing nature, enhances the compound's ability to participate in nucleophilic substitution reactions, while the urea moiety provides a site for further functionalization.

In recent years, Benzoyleneurea has garnered attention for its potential in medicinal chemistry. Researchers have explored its utility as a building block in the development of novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's versatility and its promise in addressing various health challenges.

The synthesis of Benzoyleneurea typically involves the condensation of benzoyl chloride with ammonia or an amine derivative. This reaction yields the desired product with high yield and purity under controlled conditions. Advances in synthetic methodologies have further refined this process, enabling more efficient and scalable production. Such improvements are crucial for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.

One of the most intriguing aspects of Benzoyleneurea is its application in polymer chemistry. The compound's ability to form stable urea linkages makes it an excellent candidate for creating cross-linked polymers with tailored properties. These polymers find applications in drug delivery systems, where their biodegradability and controlled release characteristics are highly valued. Recent research has even explored its use in developing smart materials that respond to environmental stimuli, opening new avenues for innovation.

Furthermore, Benzoyleneurea has been investigated for its role in agrochemical formulations. Its derivatives have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants. This application is particularly significant in the context of sustainable agriculture, where there is a growing need for environmentally friendly solutions to pest management.

The chemical reactivity of Benzoyleneurea also makes it a valuable tool in analytical chemistry. Its derivatives can be used as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Such compounds are essential in pharmaceuticals, where the biological activity often depends on the specific stereochemistry of the molecule.

Recent studies have also delved into the spectroscopic properties of Benzoyleneurea and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate their structures and understand their behavior under different conditions. These insights are crucial for optimizing synthetic routes and predicting the properties of newly developed compounds.

The future prospects of Benzoyleneurea are vast and multifaceted. Ongoing research aims to expand its applications into areas such as materials science and nanotechnology. For instance, researchers are exploring its potential use in creating conductive polymers and organic semiconductors, which could revolutionize electronic devices.

In conclusion, Benzoyleneurea (CAS No. 86-96-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceuticals, polymers, agrochemicals, and analytical chemistry. As research continues to uncover new applications and refine synthetic methodologies, the importance of Benzoyleneurea is set to grow even further.

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Purity:99%/99%
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Price ($):154.0/288.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-96-4)2,4-喹唑啉二酮
LE2471899
Purity:99%
Quantity:25KG,200KG,1000KG
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